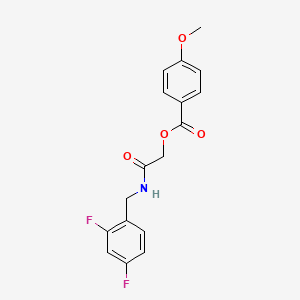

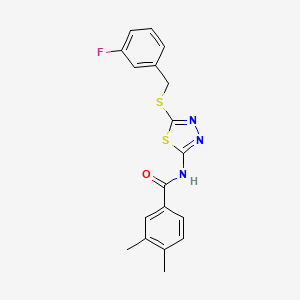

![molecular formula C18H12ClN3OS2 B2686590 (E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide CAS No. 684231-61-6](/img/structure/B2686590.png)

(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as thiazolopyrimidine derivatives, has been reported to involve three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by one- and two-dimensional NMR and IR spectroscopy . For instance, the IR spectrum of a similar compound showed peaks at 3087 cm−1 (C–H aromatic), 2963, 2893 cm−1 (C–H), 1706 cm−1 (C=O), and 1617 cm−1 (C=C) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds depend on the position and nature of substituents in the aldehyde component . For example, the reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques . For instance, the 1H-NMR spectrum of a similar compound showed peaks at 2.49 ppm (s, 3H, CH3), 6.70–6.73 ppm (d, 2H, J = 8 Hz, Ar–H), and 7.99–8.00 ppm (d, 2H, J = 8 Hz, Ar–H) .科学的研究の応用

Antioxidant Activity and Protective Effects

Benzothiazole derivatives, notably studied through benzothiazole-isothiourea compounds, exhibit significant antioxidant activity. These compounds are capable of inactivating reactive chemical species, as demonstrated in vitro through the 2,2′-diphenyl-1-picrylhydrazyl radical reduction and Fenton reaction. Specifically, one compound showed pronounced scavenging activity and was evaluated ex vivo using an acetaminophen-induced hepatotoxicity model. This compound notably increased the reduced glutathione content while decreasing malondialdehyde levels, indicative of a protective effect against reactive intermediaries like N-acetyl-p-benzoquinoneimine, highlighting its potential in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Anticancer Properties

Benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides displayed moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest the therapeutic potential of benzothiazole derivatives as anticancer agents, with certain derivatives showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been investigated for their corrosion inhibitory effects. Two specific derivatives, BTC 6 T and BTC 8 T, were synthesized and demonstrated significant corrosion inhibition efficiency against steel in a 1 M HCl solution. These compounds outperformed previously reported benzothiazole family inhibitors, providing extra stability and higher efficiencies, suggesting their potential application in corrosion protection strategies (Hu et al., 2016).

Supramolecular Gelators

A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and explored for their gelation behavior to understand the influence of methyl functionality and S⋯O interactions. Two amides specifically showed promising gelation behavior towards ethanol/water and methanol/water mixtures, underscoring the role of non-covalent interactions in gelation processes. The gelation properties of these derivatives could be leveraged in the development of new materials and technologies (Yadav & Ballabh, 2020).

将来の方向性

The future directions for research on “(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Thiazolopyrimidines, which are heterocyclic analogs of purine bases, exhibit a broad spectrum of pharmacological activity , stimulating studies of the synthesis of new compounds of this series, including potentially biologically active ones .

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c1-10-20-13-7-8-14-17(16(13)24-10)25-18(21-14)22-15(23)9-6-11-4-2-3-5-12(11)19/h2-9H,1H3,(H,21,22,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBFDXICQGQVBR-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

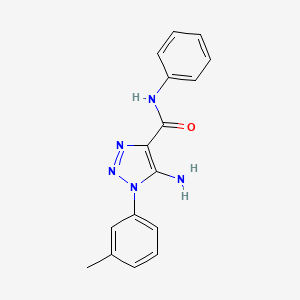

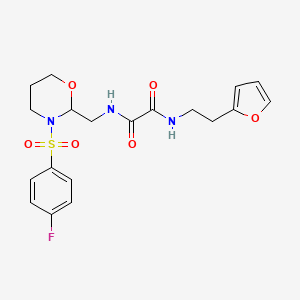

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2686511.png)

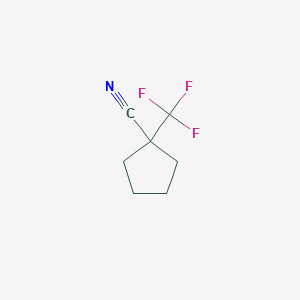

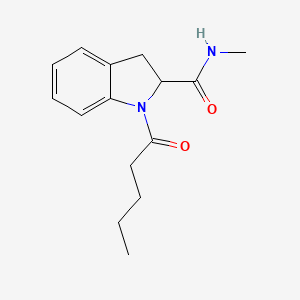

![ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2686514.png)

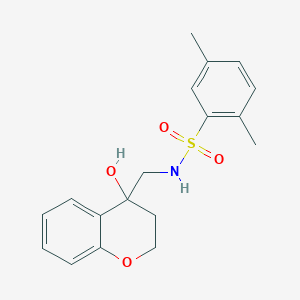

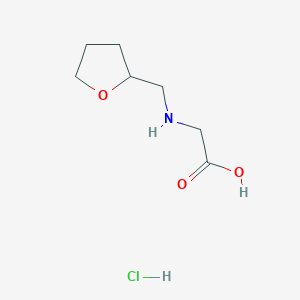

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2686517.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686519.png)

![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)

![2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine](/img/structure/B2686530.png)